BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Isobutyl 3,5-diamino-4-
chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Isobutyl 3,5-diamino-4-
Compound Name:
chlorobenzoate

Cat. No.: B1347002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Isobutyl 3,5-
diamino-4-chlorobenzoate (CAS No. 32961-44-7). Due to the limited availability of public
experimental spectra, this document presents a detailed, theoretically-derived spectroscopic
profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This information is intended to serve as a valuable reference for the identification,
characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

o |[UPAC Name: Isobutyl 3,5-diamino-4-chlorobenzoate

Molecular Formula: C11H1s5CIN202[1][2][3]

Molecular Weight: 242.70 g/mol [1][2]

Appearance: Brown solid[4]

Melting Point: 86-90 °C[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the predicted *H and 3C NMR chemical shifts for Isobutyl 3,5-
diamino-4-chlorobenzoate. These predictions are based on the analysis of the molecule's
functional groups and their expected electronic environments.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 S 2H Ar-H
~4.5 brs 4H -NH:z
~4.0 d 2H -O-CH2-CH-
~2.0 m 1H -CH2-CH-(CH3)2
~1.0 d 6H -CH-(CH3)2

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment
~166 C=0 (Ester)
~145 C-NH:z

~128 C-ClI

~120 Ar-CH

~118 C-COO

~71 -O-CHz2-

~28 -CH-(CH3)2
~19 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

Wavenumber (cm~?)

Intensity

Assignment

3450-3300 Strong, Broad N-H Stretch (Amino)
2960-2870 Medium C-H Stretch (Alkyl)
1720-1700 Strong C=0 Stretch (Ester)
1620-1580 Medium N-H Bend (Amino)
1600-1450 Medium C=C Stretch (Aromatic)
1300-1200 Strong C-O Stretch (Ester)
800-700 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assighment

42244 100/ 33 ]E(IZ/Ir]; I/)[M+2]+ (isotopic pattern
186/188 60/20 [M - CaHs]*

155 40 [M - CaHo0O2]*

57 80 [CaHo]*

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following are generalized experimental protocols for obtaining the spectral data described
above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Isobutyl 3,5-diamino-4-
chlorobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[e]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[¢]

Use tetramethylsilane (TMS) as an internal standard (0O ppm).
e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet
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using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Common techniques include:

o Electron lonization (El): For volatile and thermally stable compounds.
o Electrospray lonization (ESI): For less volatile or thermally labile compounds.

 Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass
measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

o Data Acquisition:
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high
mass accuracy for elemental composition determination.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
Isobutyl 3,5-diamino-4-chlorobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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